molecular formula C18H24N6O4S B11233116 4-{[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide

4-{[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B11233116
M. Wt: 420.5 g/mol
InChI Key: NWRABGKUWSJLJU-UHFFFAOYSA-N
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Description

4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE is a complex organic compound that features a unique combination of indazole, pyrrolidine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indazole core. Common methods include transition metal-catalyzed reactions, reductive cyclization, and condensation reactions . The indazole core is then functionalized to introduce the pyrrolidine and piperazine moieties through a series of nucleophilic substitution and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole moiety can yield indazole oxides, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit specific kinases or enzymes involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE is unique due to its combination of indazole, pyrrolidine, and piperazine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H24N6O4S

Molecular Weight

420.5 g/mol

IUPAC Name

4-[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H24N6O4S/c1-21(2)29(27,28)23-9-7-22(8-10-23)18(26)13-11-16(25)24(12-13)17-14-5-3-4-6-15(14)19-20-17/h3-6,13H,7-12H2,1-2H3,(H,19,20)

InChI Key

NWRABGKUWSJLJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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